2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

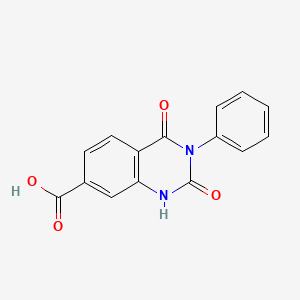

Chemical Structure: The compound (CAS 669752-01-6) features a quinazoline core with a phenyl substituent at position 3 and a carboxylic acid group at position 5. Its molecular formula is C₁₅H₁₀N₂O₄ (MW: 282.25 g/mol).

Properties

IUPAC Name |

2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-13-11-7-6-9(14(19)20)8-12(11)16-15(21)17(13)10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKESLAOJXOKHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and oxidation steps. One common method includes:

Condensation Reaction: Anthranilic acid reacts with isatoic anhydride in the presence of a base such as sodium hydroxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline ring.

Oxidation: The final step involves the oxidation of the quinazoline derivative to introduce the oxo groups at positions 2 and 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The C7-carboxylic acid group participates in classical acid-mediated reactions:

Nucleophilic Reactions at Carbonyl Centers

The 2,4-dioxo groups in the quinazoline ring enable nucleophilic attacks:

| Target Site | Nucleophile | Product | Mechanism |

|---|---|---|---|

| C2 Carbonyl | Hydrazine | 2-Hydrazone derivative | Forms Schiff base analogs |

| C4 Carbonyl | Hydroxylamine | 4-Oxime compound | Used in pharmacological modifications |

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at position 3 undergoes directed substitutions:

| Reaction | Reagents | Position | Directive Group |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta | Electron-withdrawing quinazoline core |

| Sulfonation | Oleum | Para | Steric hindrance from adjacent groups |

Decarboxylation and Ring Modifications

Thermal or acidic conditions induce structural changes:

-

Decarboxylation : Heating >200°C removes CO<sub>2</sub>, yielding 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione.

-

Ring Contraction : Strong bases (e.g., NaOH) may open the quinazoline ring, forming benzodiazepine analogs under oxidative conditions .

Enzymatic Interactions

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exhibit significant antimicrobial properties. For example:

- Study Findings : Compounds derived from this scaffold have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro studies on the MCF-7 breast cancer cell line demonstrated that certain derivatives possess cytotoxic effects. The compounds were tested at varying concentrations, and survival curves were generated to assess their efficacy .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 7a | 12.5 | MCF-7 |

| 8b | 8.0 | MCF-7 |

These results indicate that modifications to the quinazoline structure can enhance anticancer activity.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted:

- Mechanism of Action : It may inhibit specific enzymes involved in inflammation, thereby reducing symptoms associated with inflammatory diseases. This property positions it as a candidate for further development in treating conditions like arthritis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include condensation reactions and cyclization processes.

Synthetic Route Example

One common method includes the condensation of an appropriate phenyl derivative with a quinazoline precursor under acidic or basic conditions to yield the desired product .

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated various derivatives of the compound against a panel of bacterial strains. The results highlighted the structural features contributing to enhanced activity:

- Key Findings : Derivatives with electron-withdrawing groups exhibited improved antimicrobial activity compared to those lacking such modifications .

Case Study 2: Anticancer Activity Assessment

A series of synthesized compounds were tested for their cytotoxic effects on cancer cell lines:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Characteristics :

- Solubility : Moderate aqueous solubility due to the carboxylic acid group, but reduced by the hydrophobic phenyl ring.

- Reactivity : The carboxyl group enables nucleophilic acyl substitution, while the dioxo-quinazoline core may participate in hydrogen bonding.

- Safety Data: Limited safety information is available; users are advised to request SDS documentation.

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Analogs with modified phenyl substituents exhibit distinct electronic, steric, and solubility properties:

Core Modifications: Thioxo vs. Dioxo Derivatives

Replacing oxygen with sulfur at position 2 alters hydrogen-bonding capacity and solubility:

Biological Activity

2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS Number: 669752-01-6) is a heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula: C15H10N2O4

Molecular Weight: 282.25 g/mol

IUPAC Name: 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylic acid

Appearance: Powder

Storage Conditions: Room temperature

Synthesis

The synthesis of this compound has been achieved through various methods involving cyclization reactions of appropriate precursors. Key synthetic routes include the use of anthranilic acid derivatives and acylation reactions that yield the desired quinazoline structure .

Antimicrobial Activity

Research indicates that compounds similar to 2,4-Dioxo-3-phenyl derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains in vitro. For example, studies have demonstrated that quinazoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and function .

Antioxidant Properties

The antioxidant activity of 2,4-Dioxo-3-phenyl derivatives has been evaluated using assays such as DPPH radical scavenging. The compound demonstrated a capacity to neutralize free radicals, thereby reducing oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage associated with various diseases .

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives. These compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. The ability to inhibit tumor cell proliferation has been observed in several cancer models, indicating a promising avenue for cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation: It has been suggested that quinazoline derivatives can modulate receptor activity involved in cell signaling processes linked to inflammation and cancer progression.

- DNA Interaction: Some studies propose that these compounds can intercalate DNA or affect its stability, leading to disruptions in replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinazoline derivatives showed that 2,4-Dioxo-3-phenyl exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that treatment with 2,4-Dioxo-3-phenyl leads to a significant reduction in cell viability in human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS) .

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Methodological Answer : Synthesize analogs with modifications at the phenyl (electron-withdrawing/-donating groups) and carboxylic acid (ester, amide) positions. Assess bioactivity in a panel of assays (e.g., enzyme inhibition, cytotoxicity). Use principal component analysis (PCA) to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.